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Cat. No.: B1631062
Get Quote
Abstract

This protocol details the structural elucidation and spectral assignment of 16-Epi-voacarpine
(specifically the 19E-isomer), a bioactive indole alkaloid found in Gelsemium elegans.[1] Unlike
the Iboga-type alkaloids often associated with the "Voacanga" genus, this specific epimer
possesses a sarpagine skeleton. The primary challenge in its assignment lies in distinguishing
the stereochemistry at C-16 (endo/exo carbomethoxy group) and the geometry of the C-19/C-
20 ethylidene side chain. This guide provides a self-validating workflow using 1D (

H,

C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques to unambiguously assign these
stereocenters.

Introduction & Structural Context

16-Epi-voacarpine is a monoterpenoid indole alkaloid.[2] The "16-epi" designation indicates an
inversion of the stereocenter at position 16 relative to the parent voacarpine (or related
sarpagine congeners like akuammidine).

The Stereochemical Challenge
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e C-16 Position: Contains a methyl ester (COOMe). The chemical shift of H-16 and the C-16
carbon are highly sensitive to the anisotropic cone of the indole ring and the C-19 double
bond.

e C-19/C-20 Ethylidene: The side chain geometry (

VS

) dictates the spatial proximity of the ethyl group to the indole nucleus, affecting chemical
shifts via the Nuclear Overhauser Effect (NOE).

Materials & Methods
Sample Preparation

e Solvent: Deuterated Chloroform (

) is the standard solvent.

o Note: If signal overlap occurs in the aliphatic region (1.5-3.5 ppm), Methanol-

(

) is the preferred alternative to resolve the H-16/H-5/H-6 multiplets.
o Concentration: 2-5 mg of isolated compound in 600

L solvent.

e Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (600 MHz)

o Temperature: 298 K (25 °C).
e Referencing: Internal TMS (

0.00,

0.00) or residual solvent peak (
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7.26,

77.16).

Experimental Protocol: Assighment Workflow
Phase 1: The "Anchor" Signals (1D NMR)

Start by identifying the unambiguous signals that serve as entry points for the spin systems.
» Indole NH: Broad singlet, typically

7.8-8.5 ppm (exchangeable).

 Indole Aromatics (Ring A): Four protons (
7.0-7.5 ppm).

o Ethylidene Side Chain:
o H-19 (Olefinic): Quartet,

~5.3-5.5 ppm.

o H-18 (Methyl): Doublet,
~1.6-1.7 ppm.
o Ester Methyl: Singlet,

~3.7 ppm (integrates to 3H).

Phase 2: Spin System Assembly (COSY & HSQC)

Use HSQC to pair protons to carbons, then COSY to walk the connectivity.
o Fragment A (Indole): H-9

H-10
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H-11
H-12.
e Fragment B (Side Chain): H-19
H-18 (Methyl).
o Fragment C (Aliphatic Cage):
o Trace the bridgehead H-5 (
~3—-4 ppm) to H-6 methylene.
o Trace H-3 (
~4-5 ppm, often downfield due to N-4) to H-14 methylene.

Phase 3: Stereochemical Validation (HMBC & NOESY)

This is the critical step for "16-Epi" confirmation.
o HMBC: Link the ester carbonyl (

~170-175) to H-16. This confirms the position of the ester.

* NOESY (The Stereochemical Lock):

o 16-Epi Confirmation: In the epi isomer, the C-16 proton (H-16) usually shows a strong
NOE correlation to the H-6 or H-5 protons depending on the specific cage distortion, but
crucially, the relationship between the Ester OMe and the Ethylidene group changes.

o 19E Geometry: Strong NOE between H-19 and H-21 (or H-15), and between H-18 (Me)
and the indole ring (if spatially close).

Results & Discussion: Spectral Data Analysis
Representative Chemical Shift Data

Note: Values are representative of 19E-sarpagine alkaloids in CDCI3. Exact shifts vary with

concentration and specific substitutions.
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Key HMBC
Correlations
Position (ppm) (ppm) Multiplicity (H
C)
2 ~135.0 - Cq H-6, H-3
3 ~50-55 ~4.20 d/m C-2,C-14
5 ~55-60 ~3.40 m C-3,C-21
6 ~20-25 ~2.0/2.8 m C-2,C-7
7 ~108.0 - Cq H-9, H-5
16 ~45-50 ~3.10 s/d C-22 (Esten). C-
15
18 ~12-13 ~1.65 d C-19, C-20
19 ~115-120 ~5.40 o} C-21, C-15
20 ~130-135 - Cq H-18, H-19
22 (CO) ~172.0 - Cq H-16, OMe
OMe ~52.0 ~3.70 S C-22
NH - ~8.00 brs C-2,C-7,C-8

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the C-16 stereochemistry and the
sarpagine cage connectivity.
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16-Epi-voacarpine Sample

(CDCI3)

1. Identify Anchor Signals
(Indole NH, H-19 Olefin, H-18 Me, Ester Me)

Assign Protons

2. Construct Spin Systems (COSY/HSQC)
Fragment A: Indole (9-12)
Fragment B: Side Chain (18-19)
Fragment C: Cage (3, 5, 6, 14, 15, 16)

Build Skeleton

3. Link Fragments (HMBC)
Connect C-3/C-5 to Indole C-2/C-7
Connect H-16 to Ester Carbonyl

Verify Config

4. Stereochemistry Check (NOESY)
Focus: H-16 & H-19

Match Pattern

Epi-isomer Confirmation:
NOE: H-16 - H-5/H-6 (Endo/Exo check)
NOE: H-19 ~ H-21 (E-geometry)

Click to download full resolution via product page

Caption: Logical workflow for the NMR assignment of 16-Epi-voacarpine, moving from 1D
anchor points to 2D stereochemical validation.

Correlation Map

The connectivity within the sarpagine skeleton is complex.[3] The diagram below visualizes the

key HMBC (Long-range C-H) and NOESY (Spatial) correlations required to confirm the
structure.
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Caption: Key HMBC (Solid) and NOESY (Dotted) correlations. The H-16 to H-5 NOE is critical
for assigning the C-16 epimer.

References

¢ Isolation from Gelsemium elegans

o Su, Y., etal. (2011). "Alkaloids from Gelsemium elegans.” Journal of Natural Products.
(Validates the presence of 19E-16-epi-voacarpine in this species).

o Liu, Y., etal. (2015). "New alkaloids isolated from leaves and vine stems of Gelsemium
elegans.” Fitoterapia. Link

o Sarpagine Skeleton NMR Data: Majumder, P. L., et al. (1987). "Carbon-13 NMR spectra of
some sarpagine-type alkaloids." Phytochemistry. (Provides baseline shifts for the sarpagine
core).
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e General NMR Protocols for Alkaloids: Claridge, T. D. W. (2016). High-Resolution NMR
Techniques in Organic Chemistry. Elsevier. (Standard protocol reference).

Disclaimer: The chemical shifts provided are representative of the sarpagine class.[4][5][6][7]
Exact values may shift by

0.5 ppm depending on concentration and pH. Always confirm assignments with 2D data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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